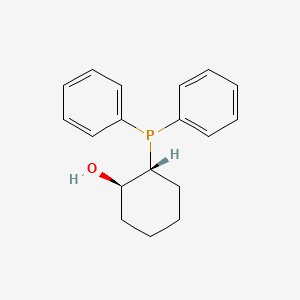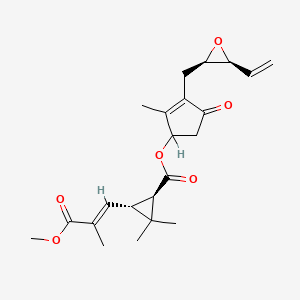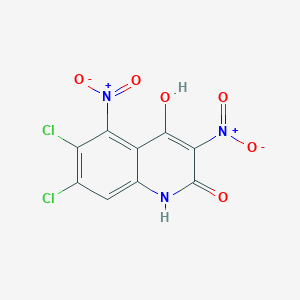![molecular formula C19H14N2O3S B14267676 (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide CAS No. 185047-78-3](/img/structure/B14267676.png)
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide is a complex organic compound that features a nitrophenyl group, a phenylsulfanyl group, and a methanimine N-oxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide typically involves a multi-step process. One common method includes the nitration of a phenyl compound to introduce the nitro group, followed by the formation of the methanimine N-oxide moiety through a series of condensation reactions. The phenylsulfanyl group is introduced via a substitution reaction, often using thiophenol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Thiophenol or other thiol compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylsulfanyl derivatives.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes. The methanimine N-oxide moiety may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine: Lacks the N-oxide moiety.
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide: Contains an additional nitro group.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and phenylsulfanyl groups, along with the methanimine N-oxide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
185047-78-3 |
|---|---|
Fórmula molecular |
C19H14N2O3S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-N-(4-phenylsulfanylphenyl)methanimine oxide |
InChI |
InChI=1S/C19H14N2O3S/c22-20(14-15-6-8-17(9-7-15)21(23)24)16-10-12-19(13-11-16)25-18-4-2-1-3-5-18/h1-14H |
Clave InChI |
MKIZGEKYWJVWTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=CC3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)



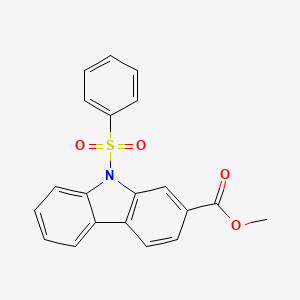

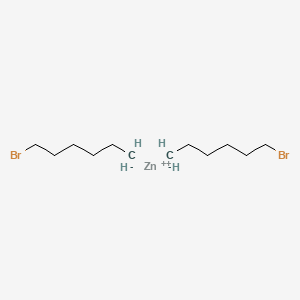
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)

